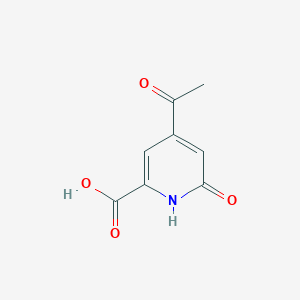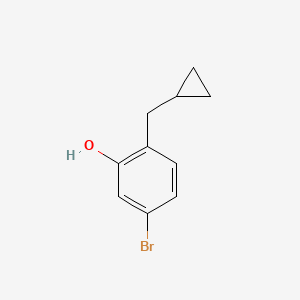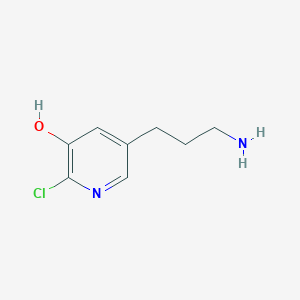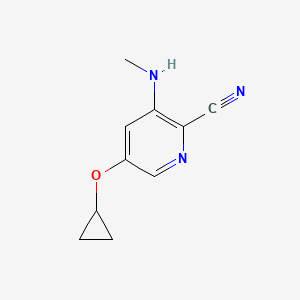
4-Acetyl-6-hydroxypyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-6-hydroxypyridine-2-carboxylic acid is a compound of significant interest in the fields of organic synthesis, pharmaceuticals, and agrochemicals. It is known for its unique chemical structure, which includes a pyridine ring substituted with acetyl, hydroxyl, and carboxylic acid groups. This compound is slightly soluble in water and is typically found in a white to cream powder form .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-6-hydroxypyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. For instance, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-6-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carboxylic acid.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like manganese dioxide for dehydrogenation and acetic anhydride for acetylation . The reactions are typically carried out under controlled conditions, such as specific temperatures and the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dehydrogenated products, while substitution reactions can introduce various functional groups into the pyridine ring .
Applications De Recherche Scientifique
4-Acetyl-6-hydroxypyridine-2-carboxylic acid has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs . In chemistry, it serves as a chelating ligand with potential complexing ability, making it useful in the preparation of metal complexes . In biology and medicine, it is studied for its potential therapeutic properties and its role in various biochemical pathways .
Mécanisme D'action
The mechanism of action of 4-Acetyl-6-hydroxypyridine-2-carboxylic acid involves its interaction with molecular targets and pathways. It exhibits enol-keto tautomerism and acts as a chelating ligand, forming complexes with metal ions . This complexing ability can influence various biochemical processes and pathways, contributing to its effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 4-Acetyl-6-hydroxypyridine-2-carboxylic acid include 6-Hydroxypyridine-2-carboxylic acid and 4-Hydroxypyridine-2-carboxylic acid . These compounds share structural similarities, such as the presence of hydroxyl and carboxylic acid groups on the pyridine ring.
Uniqueness: What sets this compound apart is the presence of the acetyl group, which can influence its reactivity and interaction with other molecules. This unique substitution pattern can lead to different chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
4-acetyl-6-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)5-2-6(8(12)13)9-7(11)3-5/h2-3H,1H3,(H,9,11)(H,12,13) |
Clé InChI |
RSLTXKHCLSNUHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=O)NC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















